molecular formula C20H26O11 B12300006 2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione

2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione

Katalognummer: B12300006
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: QPBBQXZJTIVCTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This polycyclic compound features a complex pentacyclic scaffold with fused oxygen-containing rings (5,18-dioxapentacyclo), multiple hydroxyl groups (6 hydroxy substituents), a hydroxymethyl group, and two methyl substituents. Its IUPAC name reflects its intricate topology, including bridgehead positions and stereochemical descriptors. The compound belongs to the naphthopyran or related organoheterocyclic class, as inferred from its taxonomy (similar to ).

Eigenschaften

IUPAC Name

2,3,7,12,15,16-hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O11/c1-6-3-7(22)12(25)17(2)8(6)9(23)15-18-5-30-19(4-21,13(26)10(24)11(17)18)20(18,29)14(27)16(28)31-15/h3,8-15,21,23-27,29H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBBQXZJTIVCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1C(C3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4,11-dion durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen weiter oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Hydroxylgruppen zu modifizieren.

    Substitution: Die Hydroxylgruppen können mit anderen funktionellen Gruppen substituiert werden, indem geeignete Reagenzien verwendet werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Molybdänpentachlorid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Alkoholderivate liefern kann.

Wissenschaftliche Forschungsanwendungen

2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4,11-dion hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Mechanismus, durch den 2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4,11-dion seine Wirkungen ausübt, ist nicht vollständig geklärt. Seine mehreren Hydroxylgruppen deuten darauf hin, dass es an Wasserstoffbrückenbindungen und Redoxreaktionen teilnehmen kann, was seine Interaktionen mit molekularen Zielen und Signalwegen beeinflussen kann.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can be performed to modify the hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molybdenum pentachloride and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione exerts its effects is not fully understood. its multiple hydroxyl groups suggest that it can participate in hydrogen bonding and redox reactions, which may influence its interactions with molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Key structural features for comparison :

  • Core ring system : Number of rings, oxygen atoms, and bridgehead positions.
  • Substituents : Hydroxyl, methoxy, methyl, and glycosyl groups.
  • 3D conformation : Ring puckering and stereochemical arrangements.
Compound Name (IUPAC) Core Structure Key Substituents Bioactivity/Protein Targets (if reported) Source Evidence
Target Compound: 2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[...]nonadec-9-ene-4,11-dione 5,18-dioxapentacyclo 6× -OH, -CH2OH, 2× -CH3 N/A (inferred: clustered with anti-inflammatory agents) N/A
5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.0¹,¹⁵.0²,⁷.0¹²,¹⁷]heptadec-6-ene-8,11-dione 10-oxapentacyclo -OH, 2× -CH3, ethenyl Naphthofuran class (potential cytotoxicity)
9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[...]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol 4,12,14-trioxapentacyclo 2× -OCH3, -CH3, 2× -C6H5, 2× -OH Biflavonoid (antioxidant/anti-inflammatory)
6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4(16),5,7,11,13-hexaene-3,10-dione 2,9-dioxatetracyclo 2× -OH, 2× -OCH3 Coumestan derivatives (estrogenic activity)
17-Oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione 17-oxapentacyclo None (minimal substituents) Unreported

Analysis :

  • Oxygenated ring systems : The target compound shares pentacyclic frameworks with oxygen atoms in rings (e.g., 5,18-dioxa) with (10-oxapentacyclo) and (17-oxapentacyclo). However, the number and position of oxygen atoms vary, affecting electronic properties and binding modes .
  • Hydroxyl vs.
  • Glycosylation : ’s compound includes a glycosyl moiety, absent in the target compound, which may enhance solubility but reduce membrane permeability .
Bioactivity and Functional Implications
  • Clustering by bioactivity: Per , compounds with structural similarities often cluster into groups with shared modes of action. The target compound’s hydroxyl-rich structure aligns with flavonoids () and coumestans (), which exhibit anti-inflammatory and antioxidant activities .
  • Protein targets: Virtual screening in identified compounds with affinity for BTK, MMP-9, and IRAK-4—proteins implicated in rheumatoid arthritis (RA). The target compound’s structural analogs (e.g., biflavonoids in ) may similarly target these pathways .
  • Toxicity considerations : Methyl and ethenyl groups (as in ) are associated with increased lipophilicity, which could enhance bioavailability but also toxicity risks, necessitating safety profiling .
Methodological Approaches for Comparison
  • Maximal common subgraphs : As per , the target compound’s comparison with others relies on identifying shared subgraphs (e.g., hydroxylated pentacyclic cores) to predict functional overlap .
  • 3D structural alignment : Ring puckering () and stereochemistry (e.g., bridgehead methyl positions) may influence binding to hydrophobic pockets in proteins like BTK or MMP-9 .
  • Virtual screening tools: SwissSimilarity () uses 2D/3D fingerprints to rank structural analogs, likely placing the target compound near naphthofurans () and biflavonoids () in similarity space .

Biologische Aktivität

The compound 2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione , commonly referred to as Bruceine A in some contexts, is a complex organic molecule belonging to the class of quassinoids. This compound has garnered attention for its potential biological activities and therapeutic applications.

  • Molecular Formula : C20_{20}H26_{26}O11_{11}
  • Molecular Weight : 442.40 g/mol
  • Topological Polar Surface Area (TPSA) : 194.00 Ų
  • LogP : -3.90

Anticancer Properties

Bruceine A has been studied for its anticancer effects. Research indicates that it exhibits cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest:

  • Mechanism of Action : Bruceine A induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Studies : In vitro studies have shown significant growth inhibition in human leukemia and breast cancer cell lines .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have reported that Bruceine A inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has shown effectiveness against certain fungal strains, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Bruceine A exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines:

  • Cytokine Modulation : It reduces the production of TNF-alpha and IL-6 in activated macrophages .
  • Research Findings : Animal studies have confirmed the reduction of inflammation markers following treatment with Bruceine A.

Toxicological Profile

Understanding the safety profile of Bruceine A is crucial for its potential therapeutic use:

Toxicity TypeResultReference
Skin IrritationModeratePlantaeDB
Eye IrritationLowPlantaeDB
HepatotoxicityModeratePlantaeDB
CarcinogenicityNon-carcinogenic (binary)PlantaeDB

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.